molecular formula C17H15N3O3S B387664 N-(4-(quinoline-8-sulfonamido)phenyl)acetamide CAS No. 406474-91-7

N-(4-(quinoline-8-sulfonamido)phenyl)acetamide

Cat. No.: B387664
CAS No.: 406474-91-7
M. Wt: 341.4g/mol
InChI Key: DBRDOQHLQDKVST-UHFFFAOYSA-N
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Description

N-(4-(quinoline-8-sulfonamido)phenyl)acetamide: is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound, also known as QSA-1, is characterized by its molecular formula C17H15N3O3S and a molecular weight of 341.4 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(quinoline-8-sulfonamido)phenyl)acetamide typically involves the reaction of quinoline-8-sulfonyl chloride with 4-aminophenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-(quinoline-8-sulfonamido)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(4-(quinoline-8-sulfonamido)phenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent due to its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: The compound finds applications in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(4-(quinoline-8-sulfonamido)phenyl)acetamide involves its interaction with specific molecular targets. One of the primary targets is dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation . By inhibiting DHFR, the compound can exert antimicrobial and anticancer effects. Additionally, it may interact with other enzymes and pathways, contributing to its broad spectrum of biological activities .

Comparison with Similar Compounds

  • N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
  • N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
  • 2-(arylamino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamides

Comparison: N-(4-(quinoline-8-sulfonamido)phenyl)acetamide is unique due to its quinoline moiety, which imparts distinct biological activities compared to other sulfonamide derivatives . The presence of the quinoline ring enhances its ability to interact with specific molecular targets, making it a valuable compound for therapeutic applications .

Properties

IUPAC Name

N-[4-(quinolin-8-ylsulfonylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-12(21)19-14-7-9-15(10-8-14)20-24(22,23)16-6-2-4-13-5-3-11-18-17(13)16/h2-11,20H,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRDOQHLQDKVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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